1-Phenylsulfonylindole-5-carboxylic acid

Description

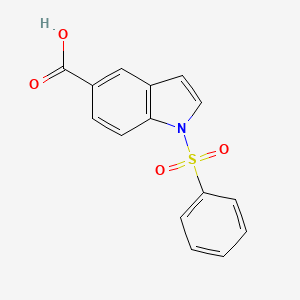

1-Phenylsulfonylindole-5-carboxylic acid is an indole derivative characterized by a phenylsulfonyl group at the 1-position and a carboxylic acid moiety at the 5-position of the indole ring. Indole-based compounds are widely studied due to their pharmacological relevance, including roles as kinase inhibitors, anti-inflammatory agents, and intermediates in drug synthesis . The sulfonyl group enhances electrophilicity and may influence binding affinity to biological targets, while the carboxylic acid group contributes to solubility and hydrogen-bonding interactions.

Properties

Molecular Formula |

C15H11NO4S |

|---|---|

Molecular Weight |

301.3 g/mol |

IUPAC Name |

1-(benzenesulfonyl)indole-5-carboxylic acid |

InChI |

InChI=1S/C15H11NO4S/c17-15(18)12-6-7-14-11(10-12)8-9-16(14)21(19,20)13-4-2-1-3-5-13/h1-10H,(H,17,18) |

InChI Key |

GQEOZIQXUVEBPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Heterocyclic Rings

- Indole vs. Pyrazole/Pyrrolidine: 1-Phenylsulfonylindole-5-carboxylic acid features an indole core, enabling π-π stacking interactions and planar rigidity. In contrast, 4-bromo-1-phenylsulphonylpyrazole-5-carboxylic acid (pyrazole core, ) and 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (pyrrolidine core, ) exhibit non-aromatic or smaller aromatic systems, reducing planarity and altering electronic properties. 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid () shares the indole backbone but has substitutions at positions 2 and 7, demonstrating how positional changes modulate bioactivity.

Functional Group Variations

- Sulfonyl vs. 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid () features an isopropyl group, enhancing hydrophobicity compared to the sulfonyl group.

Physicochemical Properties

- Solubility : Carboxylic acid groups generally improve aqueous solubility, but bulky substituents (e.g., phenylsulfonyl) may counterbalance this by increasing hydrophobicity.

- Acidity : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH .

Preparation Methods

Synthesis of Methyl 1H-Indole-5-Carboxylate

The starting material, methyl 1H-indole-5-carboxylate, is typically prepared via Fischer indole synthesis or diazotization-reduction of substituted anilines. For example, 3,5-dichloroaniline undergoes diazotization with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride to form the indole ring. Subsequent esterification with ethanol and sulfuric acid yields the methyl ester.

N1-Sulfonylation Reaction

Sulfonylation at the indole’s N1 position is achieved using benzenesulfonyl chloride under basic conditions. Key steps include:

-

Reagents : Benzenesulfonyl chloride (1.2 equiv), potassium hydroxide (2.0 equiv), tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 equiv).

-

Conditions : Dichloromethane/water biphasic system, room temperature, 12–16 hours.

-

Mechanism : Deprotonation of the indole NH by KOH facilitates nucleophilic attack on the sulfonyl chloride, with TBAHS enhancing interfacial reactivity.

This step converts methyl 1H-indole-5-carboxylate to methyl 1-(phenylsulfonyl)-1H-indole-5-carboxylate in 65–78% yield.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide:

Advantages :

-

High regioselectivity for N1 sulfonylation.

-

Compatibility with ester-protected carboxylic acids.

Oxidation of 1-(Phenylsulfonyl)indole-5-Carboxaldehyde

An alternative route involves the oxidation of aldehyde intermediates, though this method is less commonly employed due to additional steps.

Aldehyde Synthesis

Indole-5-carboxaldehyde is prepared via Vilsmeier-Haack formylation of indole, followed by sulfonylation as described in Section 1.2.

Comparative Analysis of Methods

| Parameter | Sulfonylation-Hydrolysis Route | Aldehyde Oxidation Route |

|---|---|---|

| Starting Material | Methyl indole-5-carboxylate | Indole-5-carboxaldehyde |

| Key Step | Ester hydrolysis | Aldehyde oxidation |

| Total Yield | 55–70% | 50–60% |

| Purity | >95% (HPLC) | 90–95% (HPLC) |

| Scalability | Suitable for multi-gram scale | Limited by aldehyde availability |

Optimization Strategies

Phase-Transfer Catalysis

The use of TBAHS in sulfonylation improves yield by 15–20% compared to reactions without it. This catalyst facilitates anion transfer across the organic-aqueous interface, ensuring efficient deprotonation of indole.

Solvent Systems

Temperature Control

Sulfonylation at room temperature minimizes byproduct formation (e.g., disulfonylation), which occurs above 40°C.

Challenges and Solutions

Competing Reactions

Purification

Column chromatography (silica gel, ethyl acetate/hexane) is required to separate sulfonylated products from unreacted starting materials. Gradient elution (10–40% ethyl acetate) achieves >95% purity.

Emerging Methodologies

Directed C-H Functionalization

Recent studies explore palladium-catalyzed C-H sulfonylation to bypass pre-functionalized indoles, though yields remain moderate (40–50%). For example, indole-5-carboxylic acid reacts with sodium benzenesulfinate in the presence of Pd(OAc)₂ and PhI(OAc)₂ to directly introduce the sulfonyl group.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Phenylsulfonylindole-5-carboxylic acid in laboratory settings?

- Methodology : Use PPE compliant with NIOSH or CEN standards, including P95/P1 respirators for particulate control and ABEK-P2 filters for organic vapors. Conduct risk assessments to determine exposure levels and implement engineering controls (e.g., fume hoods). Avoid drainage contamination by using closed systems for waste collection. Regularly review safety data sheets for updates, as physicochemical data (e.g., solubility, flammability) may be incomplete .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

- Methodology : Common routes involve sulfonylation of indole precursors followed by carboxylation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying.

- Catalysts : Pd-based catalysts improve coupling efficiency in aryl sulfonation steps.

- Temperature : Stepwise heating (e.g., 50–80°C) minimizes side reactions.

Validate purity via HPLC (>95%) and characterize intermediates using NMR and FTIR .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Spectroscopy : Confirm the indole core via H NMR (aromatic protons at δ 7.2–8.1 ppm) and sulfonyl groups via IR (asymmetric S=O stretch at ~1350 cm).

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (tolerance ±0.3%).

Report methods in detail to ensure reproducibility per journal guidelines .

Advanced Research Questions

Q. How can conflicting data regarding the physicochemical properties of this compound be resolved?

- Methodology : Address gaps (e.g., melting point variability) using:

- Differential Scanning Calorimetry (DSC) : Determine phase transitions under inert atmospheres.

- X-ray crystallography : Resolve crystal packing effects on thermal stability.

- Collaborative validation : Cross-reference data across labs using standardized protocols (e.g., ASTM E928 for purity analysis). Publish negative results to clarify inconsistencies .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications at the phenylsulfonyl or indole-5-carboxylate positions to assess pharmacophore requirements .

- Kinetic assays : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates and compare IC values.

- Computational docking : Model ligand-receptor interactions with software like AutoDock Vina, prioritizing hydrophobic pockets for sulfonyl group binding .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., sulfonyl group electrophilicity).

- Reactivity descriptors : Calculate Fukui indices to identify regions prone to nucleophilic attack.

- Validation : Compare predicted reaction pathways (e.g., hydrolysis rates) with experimental LC-MS data. Use multi-scale modeling to bridge quantum mechanics and bulk properties .

Notes on Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.